molecular formula C15H13ClN6O B13902353 [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine

[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine

Cat. No.: B13902353
M. Wt: 328.75 g/mol
InChI Key: QIFMQEUGBMGYKE-UHFFFAOYSA-N
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Description

[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine typically involves the reaction of 3-chlorophenyl isocyanate with 2-aminobenzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of harmful metabolites. Additionally, it can bind to receptors and modulate signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Etonitazene: An analgesic with a similar structure.

    Omeprazole: An antiulcer drug that contains a benzimidazole ring.

Uniqueness

    [1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine: has a unique combination of functional groups that confer specific chemical and biological properties.

Properties

Molecular Formula

C15H13ClN6O

Molecular Weight

328.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(diaminomethylideneamino)benzimidazole-1-carboxamide

InChI

InChI=1S/C15H13ClN6O/c16-9-4-3-5-10(8-9)19-15(23)22-12-7-2-1-6-11(12)20-14(22)21-13(17)18/h1-8H,(H,19,23)(H4,17,18,20,21)

InChI Key

QIFMQEUGBMGYKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(=O)NC3=CC(=CC=C3)Cl)N=C(N)N

Origin of Product

United States

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